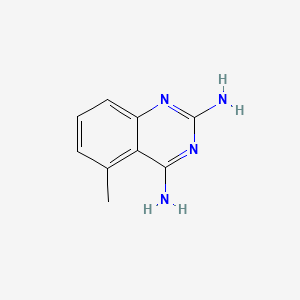
5-methylquinazoline-2,4-diamine
Overview
Description
5-Methylquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C9H10N4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylquinazoline-2,4-diamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-6-methylbenzonitrile with chloroformamidine hydrochloride in the presence of a solvent such as 2-methoxyethyl ether. The reaction typically proceeds under heating conditions, yielding the desired product .
Industrial Production Methods
Industrial production of this compound often involves multi-step reactions. For example, a two-step process can be employed where the first step involves the reduction of 2-nitroaniline to 1,2-diamine, followed by cyclization with a suitable reagent to form the quinazoline ring .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on charcoal for reduction, and chloroformamidine hydrochloride for cyclization reactions. Typical conditions involve heating and the use of solvents like ethanol or 2-methoxyethyl ether .
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
5-Methylquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, which lacks the methyl and amino substitutions.
2,4-Diaminoquinazoline: Similar structure but without the methyl group.
5-Methylquinazoline: Lacks the amino groups at positions 2 and 4
Uniqueness
5-Methylquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino groups and the methyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
27018-14-0 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methylquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H10N4/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3,(H4,10,11,12,13) |
InChI Key |
SOYZWGONXBBNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














